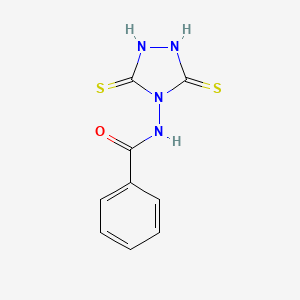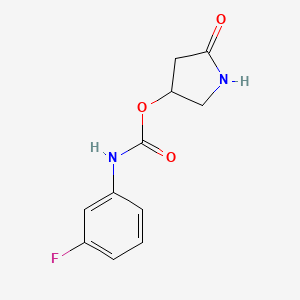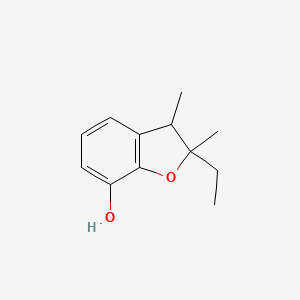![molecular formula C34H33NP2 B12894312 N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline CAS No. 872729-02-7](/img/structure/B12894312.png)
N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic processes. The compound’s structure includes a central aniline moiety substituted with two diphenylphosphinomethyl groups, which enhances its chelating properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the phosphorus atom of chlorodiphenylphosphine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or elemental sulfur can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phosphine groups.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Alkylated or acylated phosphine derivatives.
科学的研究の応用
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in the formation of transition metal complexes, which are valuable in homogeneous catalysis.
Biology: The compound’s metal complexes can be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its ability to form stable complexes with metals.
Industry: It is used in the development of catalysts for various industrial processes, including hydroformylation and hydrogenation reactions
作用機序
The mechanism of action of N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline primarily involves its ability to form stable complexes with transition metals. The phosphine groups act as electron donors, coordinating with the metal center and stabilizing the complex. This coordination enhances the reactivity of the metal center, making it more effective in catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
類似化合物との比較
Similar Compounds
N,N-Bis((diphenylphosphino)methyl)aniline: Similar structure but without the methyl groups on the aniline ring.
N,N-Bis((diphenylphosphino)methyl)-3-(triethoxysilyl)propylamine: Contains a triethoxysilyl group, making it useful for immobilization on silica surfaces.
N,N-Bis((diphenylphosphino)methyl)-2-aminoethylphosphonic acid: Contains a phosphonic acid group, enhancing its water solubility.
Uniqueness
N,N-Bis((diphenylphosphino)methyl)-3,5-dimethylaniline is unique due to the presence of methyl groups on the aniline ring, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the metal complexes it forms, making it distinct from other similar compounds.
特性
CAS番号 |
872729-02-7 |
|---|---|
分子式 |
C34H33NP2 |
分子量 |
517.6 g/mol |
IUPAC名 |
N,N-bis(diphenylphosphanylmethyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C34H33NP2/c1-28-23-29(2)25-30(24-28)35(26-36(31-15-7-3-8-16-31)32-17-9-4-10-18-32)27-37(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-25H,26-27H2,1-2H3 |
InChIキー |
OHCOASQXITXXLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N(CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)



![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)

